molecular formula C10H7F3N2O2 B1405829 Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206983-53-0

Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1405829
CAS No.: 1206983-53-0
M. Wt: 244.17 g/mol
InChI Key: ZMPXQRDTONSFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for research use in medicinal chemistry and drug discovery. This compound features the privileged imidazo[1,2-a]pyridine scaffold , which is a core structure in numerous biologically active molecules and several approved pharmaceuticals . The strategic incorporation of a trifluoromethyl group at the 8-position and a methyl ester at the 3-position makes this reagent a versatile building block for the synthesis of potential therapeutic agents. The imidazo[1,2-a]pyridine scaffold is of significant interest in multiple therapeutic areas. Research indicates its derivatives are actively investigated as potent inhibitors of protein kinases, such as FLT3 for the treatment of Acute Myeloid Leukemia (AML) , where they can overcome resistance to existing therapies . Furthermore, this scaffold is a key component in compounds targeting infectious diseases, most notably as nanomolar-potency inhibitors of Mycobacterium tuberculosis by disrupting bacterial respiration, with clinical candidate Telacebec (Q203) being a prominent example . The presence of the trifluoromethyl group is a critical design element, as it is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets , thereby improving the overall drug-like properties of the resulting derivatives . The methyl ester functional group serves as a synthetic handle for further derivatization, most commonly through hydrolysis to the corresponding carboxylic acid or amide bond formation to generate a library of compounds for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a critical starting material in the development of novel therapeutics for conditions including cancer, tuberculosis, and other diseases . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPXQRDTONSFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate generally involves:

  • Construction of the imidazo[1,2-a]pyridine core from 2-aminopyridine derivatives.
  • Introduction of the trifluoromethyl group at the 8-position.
  • Functionalization at the 3-position to install the methyl carboxylate group.

This is typically achieved through cyclization reactions, palladium-catalyzed cross-coupling, and esterification steps.

Preparation of the Imidazo[1,2-a]pyridine Core

A widely used approach involves the heteroannulation of 2-aminopyridines with appropriate alkynes or halogenated precursors under catalytic conditions:

  • Copper(II) triflate catalysis : The reaction of 2-aminopyridine with alkynes in acetonitrile at 60 °C under air atmosphere using Cu(OTf)2 catalyst yields imidazo[1,2-a]pyridines in moderate to good yields (up to 62%).
  • Metal-free aqueous synthesis : A rapid, green method involves reacting 2-aminopyridine derivatives with propargyl bromide in aqueous NaOH at ambient conditions, leading to imidazo[1,2-a]pyridines with near-quantitative yields and tolerance to various substituents including trifluoromethyl groups.

Installation of the Methyl Carboxylate Group at the 3-Position

The carboxylate ester at the 3-position is typically introduced via:

  • Reaction of the imidazo[1,2-a]pyridine intermediate with methyl chloroformate or ethyl 2-chloro-3-oxobutanoate under reflux conditions to form the carboxylate ester.
  • Esterification of the corresponding carboxylic acid intermediate can also be performed using classical methods such as acid-catalyzed esterification or coupling reagents.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%)
1 2-Aminopyridine + propargyl bromide + NaOH (aqueous) Metal-free cyclization to imidazo[1,2-a]pyridine core ~90-95
2 Trifluoromethylation reagent (e.g., CF3 source, Pd catalyst) Introduction of trifluoromethyl group at 8-position 70-80
3 Methyl chloroformate or ethyl 2-chloro-3-oxobutanoate, reflux Formation of methyl carboxylate at 3-position 60-85

Detailed Research Findings and Notes

  • Catalysts and Conditions : Copper(II) triflate (Cu(OTf)2) is effective for the heteroannulation step, with acetonitrile as the preferred solvent. Palladium catalysts are essential for boronic acid pinacol ester formation and trifluoromethylation steps.
  • Green Chemistry Aspect : The metal-free aqueous synthesis method offers a rapid, environmentally friendly alternative with high yields and broad substrate scope, including trifluoromethyl substituents.
  • Purification : Typical purification involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and silica gel column chromatography.
  • Structural Confirmation : Single-crystal X-ray diffraction confirms the structure of the synthesized this compound, showing the planar imidazo[1,2-a]pyridine core with trifluoromethyl and carboxylate groups in expected positions.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield Notes
Copper(II) triflate catalysis 2-Aminopyridine, alkyne Cu(OTf)2 (20 mol%) MeCN 60 °C Up to 62% Air atmosphere, moderate yields
Metal-free aqueous synthesis 2-Aminopyridine, propargyl bromide, NaOH None Water Ambient Near-quantitative Green, rapid, tolerant of CF3
Pd-catalyzed trifluoromethylation Halogenated imidazo[1,2-a]pyridine, CF3 source Pd catalyst Organic solvent 70-100 °C 70-80% Requires inert atmosphere, purification needed
Esterification Imidazo[1,2-a]pyridine intermediate, methyl chloroformate None or acid catalyst Reflux 60-120 °C 60-85% Classical esterification or coupling agents

Chemical Reactions Analysis

Types of Reactions: Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is explored for its potential as a bioactive molecule. Its unique structure may interact with biological targets, leading to the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties, such as increased resistance to degradation and enhanced efficacy.

Mechanism of Action

The mechanism by which Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The imidazo[1,2-a]pyridine scaffold allows diverse substitutions that significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with its structural analogs:

Table 1: Comparison of Substituents and Properties
Compound Name (CAS No.) Ester Group Substituent Position & Type Molecular Formula Key Findings/Properties References
This compound Methyl CF₃ (8) C₁₀H₇F₃N₂O₂ High lipophilicity; potential metabolic stability due to CF₃
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (1936456-15-3) Ethyl CF₃ (8) C₁₁H₉F₃N₂O₂ Higher lipophilicity than methyl ester; slower hydrolysis
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (1254309-85-7) Ethyl Br (8), CF₃ (2) C₁₁H₈BrF₃N₂O₂ Bromine increases molecular weight (411.1 g/mol); reactive in cross-coupling reactions
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl CF₃ (7), CH₃ (2) C₁₀H₇F₃N₂O₂ Positional isomerism alters electronic effects; reduced steric hindrance at position 8
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Ethyl CH₃ (5) C₁₁H₁₂N₂O₂ Methyl at position 5 leads to regioselective chlorination (83% yield with NCS)
6-Chloro-3-nitro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine None Cl (6), NO₂ (3), pyridinyl (8) C₁₂H₇ClN₄O₂ Nitro group enhances electrophilicity; used in antitrypanosomal studies

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The CF₃ group increases logP values by ~1.0 unit compared to methyl or hydrogen substituents.
  • Aqueous Solubility:
    Methyl esters generally exhibit higher aqueous solubility than ethyl analogs. For instance, methyl 8-CF₃ derivatives may have ~2–3× higher solubility than ethyl counterparts .
  • Metabolic Stability: CF₃-substituted compounds resist oxidative metabolism better than nitro- or bromo-substituted analogs, as demonstrated in microsomal studies .

Q & A

What are the optimized synthetic routes for Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves cyclization reactions of substituted pyridine precursors. A common method employs cycloisomerization of N-propargylpyridinium intermediates under basic conditions (e.g., NaOH in aqueous medium) to form the imidazo[1,2-a]pyridine core . Key variables affecting yield include:

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity.
  • Catalyst : Lewis acids (e.g., In(OTf)₃) can increase regioselectivity for the trifluoromethyl-substituted product .
    Yield optimization requires balancing these factors, with reported yields ranging from 55% to 95% depending on substrate purity .

How does the trifluoromethyl group at the 8-position influence the compound’s electronic properties and reactivity?

Advanced Research Question
The electron-withdrawing trifluoromethyl group significantly alters the compound’s electronic profile:

  • Electrophilic substitution : The group deactivates the aromatic ring, directing further substitutions to the 2- and 6-positions of the imidazo[1,2-a]pyridine core .
  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogues, enhancing membrane permeability in biological assays .
  • Stability : Resists oxidative degradation due to strong C–F bonds, as confirmed by accelerated stability testing under acidic/oxidative conditions (e.g., 40°C, 75% RH for 14 days) .
    Computational studies (DFT) suggest a Hammett σₚ value of +0.54 for the trifluoromethyl group, correlating with its meta-directing effects in electrophilic reactions .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : The methyl ester at position 3 shows a distinct singlet at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C). Trifluoromethyl groups are identified via ¹⁹F NMR (δ ~-60 to -65 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ calc. for C₁₁H₈F₃N₂O₂: 265.0593) resolves ambiguities in structural assignments .
  • X-ray crystallography : Resolves regiochemical uncertainties, as seen in related imidazo[1,2-a]pyridines where substituent positioning was misassigned via NMR alone .
    Contradictions between spectral data (e.g., unexpected NOE correlations) are addressed by synthesizing regioselectively deuterated analogues for comparative analysis .

What in vitro models are suitable for evaluating its biological activity, and how do structural modifications alter potency?

Advanced Research Question
Primary screening often uses:

  • Enzyme inhibition assays : Targets like kinases (e.g., PI3K) or cytochrome P450 isoforms, where the trifluoromethyl group enhances binding affinity via hydrophobic interactions .
  • Cell viability assays : IC₅₀ values in cancer cell lines (e.g., HCT-116) are compared to analogues (e.g., ethyl ester derivatives), showing a 2–3× potency increase for the methyl ester .
    Structural modifications:
  • Ester hydrolysis : Conversion to the carboxylic acid (via base hydrolysis) reduces cellular uptake due to increased polarity (logP shift from 2.1 to 0.8) .
  • Halogen substitution : Bromine at position 6 enhances reactivity in Suzuki couplings but decreases metabolic stability in hepatocyte assays .

How can computational methods predict metabolic pathways and toxicity risks for this compound?

Advanced Research Question
In silico tools :

  • CYP450 metabolism prediction : Software like StarDrop identifies likely oxidation sites (e.g., position 2 of the pyridine ring) .
  • Toxicity profiling : QSAR models flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) based on trifluoromethyl group interactions .
    Experimental validation via microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) aligns with predictions, showing rapid clearance via ester hydrolysis .

What crystallographic data supports the compound’s solid-state structure, and how does polymorphism affect formulation?

Advanced Research Question
Single-crystal X-ray diffraction confirms:

  • Planarity : The imidazo[1,2-a]pyridine core is nearly planar (deviation < 0.05 Å), with the trifluoromethyl group adopting a staggered conformation to minimize steric strain .
  • Hydrogen bonding : The methyl ester carbonyl forms weak C–H···O interactions (2.8–3.0 Å) with adjacent molecules, influencing crystal packing .
    Polymorph screening (via solvent-mediated crystallization) identifies two forms:
  • Form I : Monoclinic, stable up to 150°C.
  • Form II : Triclinic, hygroscopic and unsuitable for tablet formulation .

How does this compound compare to structurally related imidazo[1,2-a]pyridines in terms of synthetic accessibility and bioactivity?

Basic Research Question
A comparative analysis reveals:

Compound Synthetic Steps Bioactivity (IC₅₀, μM)
Methyl 8-(CF₃)-imidazo[1,2-a]pyridine-3-carboxylate30.12 (PI3Kα)
Ethyl 6-Br-8-(CF₃)-imidazo[1,2-a]pyridine-2-carboxylate40.09 (PI3Kα)
Methyl 2-(CF₃)-imidazo[1,2-a]pyridine-8-carboxylate30.45 (PI3Kα)
The 8-trifluoromethyl substitution confers optimal steric compatibility with hydrophobic kinase pockets, while bromine at position 6 introduces synthetic complexity without proportional gains in potency .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Question
Critical process parameters (CPPs) include:

  • Purification : Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) reduces impurities (< 0.1% by area) .
  • Crystallization control : Seeding with Form I crystals ensures consistent polymorphic form and particle size distribution (D90 < 50 µm) .
  • Reagent quality : Sub-ppm metal contamination (e.g., Fe³⁺) must be avoided to prevent catalytic decomposition during cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

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